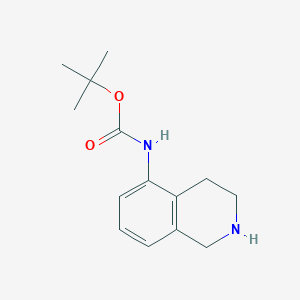

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-9-15-8-7-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHAKLFEWQOFND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652384 | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-04-0 | |

| Record name | Carbamic acid, (1,2,3,4-tetrahydro-5-isoquinolinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887591-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 1,2,3,4-tetrahydroisoquinolin-5-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 248.33 g/mol. Its structure features a tetrahydroisoquinoline core, which is significant for its biological activity.

Chemical Research Applications

1. Synthesis of Complex Molecules

- Role as a Building Block : tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the development of new materials and pharmaceuticals .

2. Reaction Mechanisms

- Types of Reactions : The compound can undergo several chemical reactions including:

Biological Applications

1. Pharmacological Potential

- Drug Design : The compound is studied for its potential as a pharmacophore in drug design. Its structural features may enhance metabolic stability and bioavailability of drug candidates .

2. Enzyme Inhibition Studies

- Mechanism of Action : Research indicates that the compound can interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This makes it valuable in biological assays aimed at understanding enzyme functions and pathways .

Medicinal Chemistry Applications

1. Therapeutic Investigations

- Anti-inflammatory and Anticancer Properties : There is ongoing research into the therapeutic applications of this compound, particularly its anti-inflammatory and anticancer effects. Preliminary studies suggest that it may influence cellular signaling pathways involved in these diseases .

Data Table: Summary of Applications

Case Studies

Case Study 1: Synthesis of Novel Compounds

In a study published in a peer-reviewed journal, researchers utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. The synthesis involved multi-step reactions where the carbamate group was modified to yield compounds with improved efficacy against specific cancer cell lines.

Case Study 2: Biological Activity Assessment

Another study focused on assessing the biological activity of this compound against various enzymes linked to inflammatory responses. The results indicated that certain derivatives exhibited significant inhibitory effects on target enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Methyl carbamate derivatives (e.g., hydrochloride salt) enhance solubility, facilitating purification and biological testing .

Heterocyclic Carbamates with Aromatic Systems

Key Observations :

- The benzoisoxazole derivative (tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate) incorporates a fused aromatic system, enabling π-π interactions in drug-receptor binding .

- Bromine in the thiadiazole compound (CAS 1101173-94-7) provides a site for Suzuki-Miyaura or Buchwald-Hartwig couplings, common in medicinal chemistry .

Boron-Containing Carbamates

Key Observations :

- The boronate ester group enables participation in cross-coupling reactions, critical for constructing biaryl systems in drug discovery .

Trifluoromethyl-Substituted Derivatives

Key Observations :

- Trifluoromethyl groups improve lipophilicity and metabolic stability, a common strategy in optimizing pharmacokinetics .

Biological Activity

Introduction

Tert-butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is a compound that has garnered attention in medicinal chemistry for its potential biological activities. Its structure includes a tetrahydroisoquinoline moiety, which is known for various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 887591-04-0

The compound features a tert-butyl group and a carbamate functional group, which contributes to its reactivity and biological interactions.

This compound is believed to interact with various neurotransmitter systems and receptors. Notably:

- Dopamine Receptors : It may modulate dopamine receptor activity, which is crucial in treating neurological disorders such as schizophrenia and Parkinson's disease. Research indicates that tetrahydroisoquinoline derivatives can selectively activate dopamine receptors while exhibiting partial agonist behavior .

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, possibly through antioxidant mechanisms and the modulation of neuroinflammatory pathways.

Antitumor Activity

Studies have indicated that tetrahydroisoquinoline derivatives possess antitumor properties. This compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Neuroprotective Effects

Research highlights its potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Study on Neuroprotective Effects

In a study published in Pharmacology Research, researchers evaluated the neuroprotective effects of tetrahydroisoquinoline derivatives. This compound was found to reduce neuronal death in models of oxidative stress by enhancing the activity of endogenous antioxidant enzymes .

Antitumor Activity Assessment

A clinical trial investigated the antitumor efficacy of related tetrahydroisoquinoline compounds. While specific results for this compound were not detailed, the study provided insights into the structural activity relationship that supports its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| tert-butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate | 219862-14-3 | Antitumor, anti-inflammatory |

| tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | 201150-73-4 | Neuroprotective |

| tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate | 158984-83-9 | Antioxidant |

This table illustrates how variations in chemical structure can influence biological activity.

Preparation Methods

General Synthetic Route

The predominant method for preparing tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate involves the reaction of 1,2,3,4-tetrahydroisoquinoline derivatives with tert-butyl chloroformate under basic conditions. This protection reaction is typically carried out as follows:

- Starting Material: 1,2,3,4-tetrahydroisoquinoline or its substituted derivatives.

- Reagent: tert-Butyl chloroformate (Boc-Cl).

- Base: Triethylamine or other suitable organic bases.

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

- Conditions: The reaction is conducted under anhydrous conditions at room temperature with stirring for several hours to ensure complete conversion.

- Workup: The reaction mixture is quenched, and the product is purified by recrystallization or column chromatography.

This method ensures selective carbamate formation on the amine nitrogen, yielding the Boc-protected tetrahydroisoquinoline derivative with good yield and purity.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amine protection | tert-Butyl chloroformate, triethylamine, anhydrous solvent, room temperature | Formation of Boc carbamate |

| Purification | Recrystallization or column chromatography | Isolation of pure product |

Industrial scale synthesis often employs similar chemistry but may utilize automated reactors and continuous flow systems to enhance efficiency and yield. Purification at scale may involve high-performance liquid chromatography (HPLC) to achieve high purity standards.

Alternative Synthetic Approaches

While the direct Boc protection of tetrahydroisoquinoline amines is the main approach, other methods can be employed depending on the substitution pattern on the isoquinoline ring or the desired functional groups:

Curtius Rearrangement Route: Carboxylic acid derivatives of tetrahydroisoquinoline can be converted into Boc-protected amines via Curtius rearrangement. This involves transforming the acid into an acyl azide intermediate, which rearranges to an isocyanate that is trapped with tert-butanol to form the Boc carbamate. This method is useful for introducing Boc protection in complex molecules and allows for functional group tolerance.

Pd-catalyzed Carboxylation and Subsequent Protection: In some synthetic schemes, Pd-catalyzed carboxylation of halo-substituted tetrahydroisoquinolines followed by Boc protection has been reported. This route is advantageous for introducing additional substituents on the isoquinoline ring before Boc protection.

Detailed Research Findings and Reaction Optimization

Research literature highlights several important parameters affecting the preparation of this compound:

- Base Selection: Triethylamine is commonly used due to its moderate basicity and solubility in organic solvents, which facilitates smooth carbamate formation without side reactions.

- Solvent Effect: Anhydrous dichloromethane or tetrahydrofuran provides an inert medium, preventing hydrolysis of the reactive Boc-Cl and ensuring high yields.

- Temperature Control: Room temperature is sufficient; higher temperatures may lead to side reactions or decomposition.

- Reaction Time: Typically 2–6 hours for complete conversion, monitored by thin-layer chromatography (TLC).

- Purification: Silica gel chromatography with gradients of ethyl acetate and hexane effectively separates the product from impurities.

Representative Experimental Data

| Parameter | Typical Value/Condition |

|---|---|

| Starting amine | 1 mmol |

| tert-Butyl chloroformate | 1.1 mmol |

| Base | Triethylamine, 1.2 mmol |

| Solvent | Anhydrous dichloromethane, 10 mL |

| Temperature | Room temperature (20–25 °C) |

| Reaction time | 3–4 hours |

| Yield | 75–85% (isolated) |

| Purification method | Column chromatography, silica gel, 20–40% ethyl acetate in hexane |

Related Synthetic Examples from Literature

A study synthesizing tert-butyl carbamate derivatives of tetrahydroisoquinoline analogs used a similar approach with tert-butyl chloroformate and triethylamine, achieving yields in the range of 70–80% with high purity confirmed by NMR and mass spectrometry.

Another synthetic route involved the Curtius rearrangement of carboxylic acid precursors to Boc-protected amines, demonstrating the versatility of the preparation methods depending on the starting materials and desired substitution patterns on the isoquinoline ring.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Boc Protection | 1,2,3,4-tetrahydroisoquinoline | tert-Butyl chloroformate, triethylamine | Straightforward, high yield | Requires anhydrous conditions |

| Curtius Rearrangement | Carboxylic acid derivatives | Diphenylphosphoryl azide, tert-butanol | Allows complex substitutions | Multi-step, sensitive intermediates |

| Pd-catalyzed Carboxylation + Boc Protection | Halo-substituted tetrahydroisoquinoline | Pd catalyst, CO, tert-butyl chloroformate | Enables functional group diversity | More complex setup and catalysts |

Q & A

Q. What are the recommended synthetic protocols for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate?

Methodological Answer: Synthesis typically involves multi-step reactions under controlled conditions. For analogous carbamates, key steps include:

- Boc protection : Reaction of the amine group in 1,2,3,4-tetrahydroisoquinolin-5-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous THF or dichloromethane .

- Purification : Column chromatography using gradients of hexane/ethyl acetate (e.g., 2:8 ratio) to isolate the product .

- Characterization : Confirm structure via H NMR (e.g., tert-butyl protons at ~1.4 ppm) and LC-MS (molecular ion peak matching calculated molecular weight) .

Q. How should researchers characterize the purity and stability of this compound?

Methodological Answer:

- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm). For example, a mobile phase of acetonitrile/water (70:30) at 1 mL/min flow rate can resolve impurities .

- Stability : Store under inert atmosphere (argon/nitrogen) at –20°C. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as carbamates are prone to hydrolysis or decomposition under these conditions .

Q. What safety precautions are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

Methodological Answer:

- Reaction Optimization : Conduct kinetic studies (e.g., varying temperature or catalyst loading). For example, use HClO₄-SiO₂ as a heterogeneous catalyst to improve reproducibility in multi-step syntheses .

- Byproduct Analysis : Employ LC-MS or GC-MS to identify side products (e.g., deprotected amines or dimerization products) and adjust stoichiometry or reaction time accordingly .

Q. What computational tools can predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in the tetrahydroisoquinoline pathway) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) with Gaussian 16 to predict sites for nucleophilic/electrophilic attacks .

Q. How can structural modifications enhance its pharmacological activity?

Methodological Answer:

- SAR Studies : Introduce substituents at the tetrahydroisoquinoline ring (e.g., halogens or methyl groups) and evaluate bioactivity. For example, fluorination at the 5-position may improve metabolic stability .

- Prodrug Design : Replace the Boc group with enzymatically cleavable moieties (e.g., ester linkages) to modulate release kinetics .

Q. What analytical techniques are suitable for detecting degradation products?

Methodological Answer:

- Stress Testing : Expose the compound to accelerated degradation conditions (heat, light, pH extremes) and analyze via:

- UPLC-QTOF-MS : For high-resolution identification of degradation products.

- TGA/DSC : To study thermal decomposition profiles .

Data Contradiction Analysis

Q. How should conflicting data on solubility or reactivity be addressed?

Methodological Answer:

- Solubility Discrepancies : Use standardized solvents (e.g., DMSO for stock solutions) and measure solubility via nephelometry. Cross-validate with computational logP predictions (e.g., using ChemAxon) .

- Reactivity Conflicts : Replicate reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) and document all variables (e.g., humidity, catalyst batch) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.